4-(1,5-dipyridin-4-ylhexan-3-yl)pyridine;4-methylbenzenesulfonic acid

Beschreibung

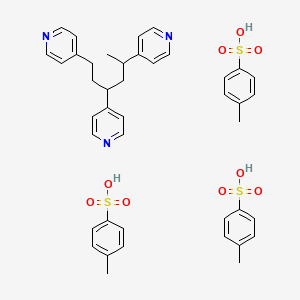

The compound 4-(1,5-dipyridin-4-ylhexan-3-yl)pyridine;4-methylbenzenesulfonic acid comprises two distinct structural components:

- 4-(1,5-Dipyridin-4-ylhexan-3-yl)pyridine: A tripyridyl-substituted hexane derivative, likely exhibiting coordination capabilities due to its pyridine moieties. Such structures are often employed in supramolecular chemistry or as ligands for metal-organic frameworks (MOFs).

- 4-Methylbenzenesulfonic Acid (p-toluenesulfonic acid): A strong organic acid widely used as a catalyst in organic synthesis and a counterion in pharmaceutical formulations to enhance solubility or stability .

The pyridine groups may enable metal coordination, while the sulfonic acid component contributes to acidity and solubility.

Eigenschaften

IUPAC Name |

4-(1,5-dipyridin-4-ylhexan-3-yl)pyridine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3.3C7H8O3S/c1-17(19-6-12-23-13-7-19)16-21(20-8-14-24-15-9-20)3-2-18-4-10-22-11-5-18;3*1-6-2-4-7(5-3-6)11(8,9)10/h4-15,17,21H,2-3,16H2,1H3;3*2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMFHWGJGDMHKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(CC(CCC1=CC=NC=C1)C2=CC=NC=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H47N3O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746207 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--4,4',4''-(hexane-1,3,5-triyl)tripyridine (3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

834.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132759-93-4 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--4,4',4''-(hexane-1,3,5-triyl)tripyridine (3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(4-vinylpyridinium p-toluenesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

4-(1,5-dipyridin-4-ylhexan-3-yl)pyridine;4-methylbenzenesulfonic acid can be synthesized through the polymerization of 4-vinylpyridine followed by the reaction with p-toluenesulfonic acid . The polymerization process typically involves the use of a cross-linking agent such as divinylbenzene to achieve the desired polymer structure . The reaction conditions for the synthesis include maintaining a controlled temperature and pH to ensure the formation of the desired polymer . Industrial production methods may involve large-scale polymerization reactors and continuous processing techniques to produce the compound in bulk quantities .

Analyse Chemischer Reaktionen

4-(1,5-dipyridin-4-ylhexan-3-yl)pyridine;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction . Major products formed from these reactions include various substituted derivatives of the original polymer .

Wissenschaftliche Forschungsanwendungen

4-(1,5-dipyridin-4-ylhexan-3-yl)pyridine;4-methylbenzenesulfonic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(1,5-dipyridin-4-ylhexan-3-yl)pyridine;4-methylbenzenesulfonic acid involves its ability to interact with various molecular targets through ionic and hydrogen bonding interactions . The compound can form complexes with other molecules, thereby altering their chemical and physical properties . These interactions can affect molecular pathways and processes, leading to the desired effects in various applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally or functionally related benzenesulfonic acid derivatives and pyridine-containing analogs.

Table 1: Key Comparisons of Structural and Functional Properties

Key Findings:

Structural Complexity vs. Unlike the nitro-functionalized pyrazole-sulfonic acid in , the target compound lacks electron-withdrawing groups, suggesting milder reactivity in catalytic applications .

Safety and Toxicity :

- highlights irreversible ocular damage for a structurally complex sulfonic acid derivative, emphasizing the need for rigorous safety testing of the target compound .

- In contrast, caffeic acid () demonstrates low toxicity, underscoring how functional groups (e.g., catechol vs. pyridine) influence safety profiles .

Applications :

- The pyridine-rich structure of the target compound may outperform caffeic acid in metal-binding applications but lacks the antioxidant properties of the latter .

- Compared to the nitro-substituted analog in , the target compound’s lack of azo or hydrazine groups reduces its suitability for dye chemistry but enhances compatibility with biological systems .

Biologische Aktivität

The compound 4-(1,5-dipyridin-4-ylhexan-3-yl)pyridine; 4-methylbenzenesulfonic acid , identified by its CAS number 132759-93-4, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of two main components:

- 4-(1,5-dipyridin-4-ylhexan-3-yl)pyridine : A pyridine derivative with potential interactions in biological systems.

- 4-methylbenzenesulfonic acid : A sulfonic acid that may enhance solubility and bioavailability.

Molecular Formula

The molecular formula is with a molecular weight of approximately 834.03 g/mol .

Antifungal Activity

Recent studies have highlighted the antifungal properties of similar pyridine derivatives. Compounds with structural similarities have been shown to inhibit the growth of Candida albicans, a common fungal pathogen. Virtual screening indicated that certain analogs exhibited strong binding affinities to yeast casein kinase Yck2, suggesting a potential mechanism for antifungal action .

Inhibition of Carbonic Anhydrase

Research has also identified related compounds as selective inhibitors of carbonic anhydrase II, which is crucial in various physiological processes including pH regulation and fluid secretion. The inhibition of this enzyme can lead to therapeutic effects in conditions such as glaucoma .

The mechanisms through which these compounds exert their biological effects include:

- Binding Affinity : Strong interactions with target proteins, as indicated by docking studies showing binding energies ranging from -11.2 to -6.1 kcal/mol .

- Metabolite Formation : Biotransformation studies have identified metabolites that retain biological activity, suggesting pathways for further pharmacological exploration .

Case Study: Antifungal Screening

A study involving a library of 589 chemical structures similar to known antifungal agents revealed several candidates with promising antifungal activity against C. albicans. Among these, compounds with similar structural motifs to our compound demonstrated significant binding energies and stability in molecular dynamics simulations, indicating their potential as new antifungal therapies .

Table: Summary of Biological Activities

| Activity | Target | Mechanism | Binding Energy (kcal/mol) |

|---|---|---|---|

| Antifungal | Candida albicans | Inhibition of yeast casein kinase Yck2 | -11.2 to -10.7 |

| Carbonic Anhydrase Inhibition | Carbonic Anhydrase II | Enzyme inhibition | Not specified |

Metabolite Identification

In studies focused on the biotransformation of related compounds, metabolites such as N-hydroxy derivatives were synthesized and characterized using HPLC-MS/MS techniques. These metabolites exhibited distinct pharmacokinetic profiles and maintained some level of biological activity, indicating their relevance in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 4-(1,5-dipyridin-4-ylhexan-3-yl)pyridine with high purity, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions under inert atmospheres. Key steps include:

- Using anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of intermediates .

- Employing column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) for purification .

- Monitoring reaction progress via TLC and adjusting stoichiometric ratios of pyridine derivatives to reduce byproducts like unreacted amines or dimerized species .

Q. Which analytical techniques are essential for characterizing 4-methylbenzenesulfonic acid derivatives?

- Methodological Answer :

- 1H NMR : Confirm the presence of aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm) .

- IR Spectroscopy : Identify sulfonic acid O–H stretching (2500–3000 cm⁻¹) and S=O vibrations (1150–1250 cm⁻¹) .

- Elemental Analysis : Verify C, H, N, and S content to ensure stoichiometric accuracy (e.g., C: ~60%, S: ~9%) .

Q. How can researchers assess the solubility and stability of this compound in aqueous vs. organic solvents?

- Methodological Answer :

- Conduct solubility tests in DMSO, methanol, and water at varying pH levels (e.g., 2–12) to identify optimal conditions for biological assays .

- Stability studies under UV light and elevated temperatures (40–60°C) via HPLC can detect degradation products .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches of pyridine-sulfonic acid complexes?

- Methodological Answer :

- Cross-validate using 2D NMR (COSY, HSQC) to distinguish overlapping signals caused by conformational isomers .

- Perform X-ray crystallography to resolve ambiguities in molecular geometry (e.g., bond angles between pyridine rings) .

- Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .

Q. How do steric and electronic effects influence the coordination chemistry of 4-(1,5-dipyridin-4-ylhexan-3-yl)pyridine in metal complexes?

- Methodological Answer :

- Conduct titration experiments with transition metals (e.g., Cu²⁺, Fe³⁺) using UV-Vis spectroscopy to monitor ligand-to-metal charge transfer bands .

- Analyze steric hindrance via molecular docking simulations to predict binding affinities with metalloenzymes .

Q. What mechanistic insights explain the acid-base behavior of 4-methylbenzenesulfonic acid in catalytic reactions?

- Methodological Answer :

- Use pH-dependent kinetic studies to correlate protonation states with catalytic activity (e.g., in ester hydrolysis) .

- Employ isotopic labeling (D₂O) to track proton transfer pathways in sulfonic acid-mediated reactions .

Q. How can researchers design experiments to probe the compound’s role in supramolecular assemblies or drug delivery systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.